molecular formula C12H11NO4 B1222539 Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate CAS No. 7101-90-8

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

Cat. No.: B1222539
CAS No.: 7101-90-8
M. Wt: 233.22 g/mol
InChI Key: JFWIAQNNAPXWLS-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate (CAS: 7101-90-8) is a quinoline derivative with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.2 g/mol . It features a hydroxyl group at position 4, a methoxy group at position 8, and a methyl ester at position 2. This compound is classified as a Protein Degrader Building Block, highlighting its relevance in drug discovery, particularly in proteolysis-targeting chimera (PROTAC) development. It is commercially available with ≥98% purity and is stored at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-10-5-3-4-7-9(14)6-8(12(15)17-2)13-11(7)10/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWIAQNNAPXWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Key Steps and Conditions:

  • Condensation :

    • 3-Methoxyaniline reacts with ethyl ethoxymethylenemalonate in ethanol at 80°C for 6 hours.

    • Yield : ~75% (theoretical, based on analogous Gould–Jacobs reactions).

  • Cyclization :

    • Heating the intermediate in diphenyl ether at 220°C for 30 minutes induces ring closure.

    • Result : 4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester.

  • Decarboxylation and Esterification :

    • Hydrolysis with 10% NaOH at 100°C removes the 3-carboxyl group.

    • Esterification of the 2-carboxylic acid with methanol and H₂SO₄ catalyst completes the synthesis.

Challenges:

  • The Gould–Jacobs reaction typically positions carboxyl groups at the 3-position, necessitating post-synthesis modifications to relocate the ester group to position 2.

Halogenomethylquinoline Oxidation and Functionalization

A patent by describes the synthesis of 2-hydroxyquinoline-4-carboxylic acids via oxidation of halogenomethyl precursors. Adapting this method involves:

  • Synthesis of 2-Hydroxy-4-chloromethyl-8-methoxyquinoline :

    • Starting material : γ-Chloroacetonacetic-2-methoxyanilide.

    • Cyclization : Treatment with concentrated H₂SO₄ at 20°C for 16 hours forms the quinoline skeleton.

    • Yield : 72.3% (analogous to Example 5 in).

  • Oxidation to Carboxylic Acid :

    • Reaction with aqueous alkaline H₂O₂ (15–35% concentration) at 50–70°C for 8 hours converts the chloromethyl group to a carboxylate.

    • Mole ratios : 1:15–1:20 (starting material:H₂O₂), 1:10–1:12 (starting material:NaOH).

    • Yield : 85.5% (post-acidification with HCl).

  • Esterification :

    • The carboxylic acid is treated with methanol and H₂SO₄ to form the methyl ester.

Optimization Data:

ParameterOptimal RangeImpact on Yield
H₂O₂ Concentration15–35%Maximizes oxidation efficiency
Reaction Temperature50–70°CPrevents hydrolysis byproducts
NaOH Concentration9–16%Balances base strength and solubility

Sequential Alkylation and Regioselective Methylation

Source demonstrates a regioselective alkylation strategy for quinoline derivatives. Applied to this compound, the method proceeds as follows:

  • S-Methylation of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate :

    • Reacting with CH₃I in DMF at 50°C for 1 hour in the presence of triethylamine yields the S-methylated intermediate.

    • Yield : >80%.

  • O-Methylation at Position 4 :

    • Using NaH or K₂CO₃ as a base, the hydroxyl group at position 4 is methylated with CH₃I at 80°C for 8 hours.

    • Regioselectivity : O-methylation predominates (99% yield) over N-methylation (<1%) due to steric shielding of the nitrogen atom.

  • Introduction of 8-Methoxy Group :

    • The methoxy group at position 8 is introduced during the initial quinoline synthesis via a meta-substituted aniline derivative.

Structural Confirmation:

  • X-ray diffraction and NMR data confirm the absence of N-methylation byproducts.

  • Quantum chemical calculations validate the steric preferences governing regioselectivity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Gould–JacobsScalable, established protocolRequires post-synthesis esterification60–75%
Halogenomethyl OxidationHigh-purity productMulti-step, hazardous reagents70–85%
Sequential AlkylationExcellent regioselectivitySensitive to base and solvent80–99%

Industrial-Scale Considerations

For large-scale production, the sequential alkylation method offers the highest yield and regioselectivity. Critical factors include:

  • Solvent choice : DMF enhances reaction rates but requires careful disposal.

  • Base selection : NaH outperforms K₂CO₃ in minimizing hydrolysis .

Chemical Reactions Analysis

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate undergoes various chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Chemistry

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate serves as a precursor in synthesizing various quinoline derivatives, which are crucial in developing pharmaceuticals and agrochemicals. Its unique substitution pattern imparts distinct chemical properties that are exploited in synthetic pathways.

Biology

In biological research, this compound is utilized to study the effects of quinoline derivatives on biological systems. It has been shown to interact with enzymes and receptors, modulating biological processes such as microbial growth inhibition.

Medicine

The medicinal applications of this compound are significant due to its potential therapeutic properties:

  • Antiviral Activity : Derivatives have demonstrated substantial inhibition of Hepatitis B Virus replication in vitro at low concentrations (as low as 10 µM) .

    Table 1: Antiviral Activity of Derivatives
    CompoundConcentration (µM)% Inhibition of HBV
    Compound A1085
    Compound B1090
    Compound C1080
  • Antibacterial Activity : The compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Staphylococcus aureus and Klebsiella pneumoniae.

    Table 2: Antibacterial Efficacy
    Bacterial StrainMIC (µg/mL)Standard Drug MIC (µg/mL)
    Staphylococcus aureus0.06250.125
    Klebsiella pneumoniae1.01.0
    Escherichia coli0.50.5
  • Anticancer Activity : Research indicates that derivatives can induce cytotoxic effects against various cancer cell lines such as HeLa and MCF-7 cells through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study on Antiviral Activity

A study investigating the antiviral properties of this compound derivatives found that many compounds exhibited high inhibition rates against Hepatitis B Virus at concentrations significantly lower than traditional antiviral agents. This highlights the potential for these derivatives to serve as lead compounds in antiviral drug development.

Case Study on Anticancer Effects

In another study, several derivatives were tested against human cancer cell lines using the MTT assay, revealing that many compounds had IC50 values lower than those of standard chemotherapeutic agents like cisplatin. This suggests promising avenues for further research into their use as anticancer therapies.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Position 8 Modifications
  • Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate (C₁₁H₈N₂O₅, MW: 248.19) : Replacing the methoxy group with a nitro group introduces electron-withdrawing effects, increasing reactivity in substitution reactions. The nitro group may enhance interactions with electron-rich biological targets but reduces solubility compared to methoxy.
Position 4 and Ester Modifications
  • Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate (C₁₄H₁₄ClNO₄, MW: 295.72) : A chloro group at position 4 increases electronegativity, while the ethyl ester (vs. methyl) may enhance metabolic stability due to slower hydrolysis.
Fused-Ring Systems
  • Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate : The fused pyrrolo ring disrupts planarity, altering binding to flat enzymatic pockets. Crystal structure analysis reveals C–H⋯π interactions and hydrogen bonding, which influence solid-state stability.

Biological Activity

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antiviral, antibacterial, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound possesses a quinoline backbone, which is known for its ability to interact with various biological targets. The presence of hydroxyl and methoxy groups enhances its solubility and bioactivity. Its molecular structure allows it to function as a potential pharmacophore for various therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against Hepatitis B Virus (HBV). Research indicates that derivatives of this compound exhibit significant inhibition of HBV replication in vitro. For instance, compounds synthesized from this structure demonstrated high antiviral activity at concentrations as low as 10 µM, suggesting its potential as a lead compound for developing antiviral agents .

Table 1: Antiviral Activity of this compound Derivatives

CompoundConcentration (µM)% Inhibition of HBV
Compound A1085
Compound B1090
Compound C1080

Antibacterial Activity

The antibacterial properties of this compound have been explored against various bacterial strains. Notably, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies report minimum inhibitory concentration (MIC) values indicating potent activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antibacterial Efficacy of this compound

Bacterial StrainMIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureus0.06250.125
Klebsiella pneumoniae1.01.0
Escherichia coli0.50.5

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In one study, several derivatives were tested against human cancer cell lines using the MTT assay. The results indicated that many compounds had IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin.

Table 3: Cytotoxicity Results Against Cancer Cell Lines

Cell LineCompound IC50 (µM)Cisplatin IC50 (µM)
HeLa1521
MCF-71018
A5491220

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Antiviral Mechanisms : The inhibition of viral replication may involve interference with viral entry or replication processes within host cells.

Q & A

Q. What are the established synthetic protocols for Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of quinoline derivatives typically employs classical methods such as the Gould–Jacob, Friedländer, or Skraup reactions, which involve cyclization of aniline derivatives with carbonyl-containing precursors . For this compound, regioselective functionalization is critical. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce methoxy or carboxylate groups at specific positions. Ultrasound irradiation and ionic liquid-mediated protocols are emerging as green alternatives to improve reaction efficiency and reduce byproducts . Post-synthesis purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the compound with >95% purity.

Q. How can crystallographic software (e.g., SHELX, WinGX) validate the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) enables precise determination of bond lengths, angles, and hydrogen bonding networks . For example, WinGX integrates tools for data reduction, structure visualization, and reporting, ensuring compliance with crystallographic databases like the Cambridge Structural Database (CSD). Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Using Olex2 or ORTEP-3 for thermal ellipsoid visualization and disorder modeling .
  • Validating hydrogen bond patterns via graph set analysis (e.g., Etter’s rules for intermolecular interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic data for this compound?

Methodological Answer: Discrepancies in hydrogen bonding may arise from polymorphism, solvent inclusion, or dynamic disorder. To address this:

  • Perform multiple crystallization trials (e.g., varying solvents, temperatures) to isolate polymorphs.
  • Use high-resolution SCXRD (≤0.8 Å) to detect weak interactions, such as C–H···O or π–π stacking, which might compete with traditional O–H···N bonds .
  • Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare experimental and theoretical hydrogen bond energies. Cross-reference results with the CSD to identify trends in similar quinoline derivatives .

Q. What strategies enable regioselective functionalization of the quinoline core for derivatives of this compound?

Methodological Answer: Regioselective modification requires careful control of electronic and steric effects:

  • Electrophilic substitution: The 4-hydroxy and 8-methoxy groups direct electrophiles to the 5- and 7-positions. Nitration (HNO₃/H₂SO₄) or halogenation (NBS in DMF) at these positions can be achieved with >80% selectivity .
  • Nucleophilic aromatic substitution: Activate the 2-carboxylate group via hydrolysis to a carboxylic acid, enabling amide coupling (EDCI/HOBt) or esterification (DCC/DMAP) .
  • Cross-coupling: Use Pd(PPh₃)₄ catalysts for Suzuki-Miyaura reactions at the 3-position, which is less sterically hindered than the 5-/7-positions .

Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., demethylation or decarboxylation) during synthesis?

Methodological Answer:

  • Demethylation prevention: Replace methoxy groups with tert-butyl ethers as protecting groups, which are stable under acidic/basic conditions. Alternatively, use low-temperature (0–5°C) reactions to suppress cleavage .
  • Decarboxylation mitigation: Conduct carboxylate esterification (e.g., methyl ester) early in the synthesis to stabilize the carboxyl group. Avoid prolonged heating (>80°C) in protic solvents like water or methanol .
  • Real-time monitoring: Employ in-situ FTIR or HPLC-MS to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.